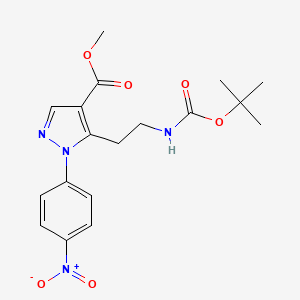amine CAS No. 1268139-97-4](/img/structure/B1407091.png)
[(4-Methoxy-2,5-dimethylphenyl)methyl](methyl)amine
Overview
Description
[(4-Methoxy-2,5-dimethylphenyl)methyl](methyl)amine, also known as DOM, is a psychoactive drug that belongs to the family of phenethylamines. It was first synthesized in the 1960s and gained popularity as a recreational drug in the 1970s. Despite its recreational use, DOM has also been extensively studied for its scientific research applications.
Mechanism of Action
[(4-Methoxy-2,5-dimethylphenyl)methyl](methyl)amine acts as a partial agonist at the 5-HT2A receptor, which leads to an increase in the release of neurotransmitters such as dopamine and norepinephrine. This results in altered sensory perception, mood, and cognition.
Biochemical and Physiological Effects
Studies have shown that this compound can cause changes in heart rate, blood pressure, and body temperature. It can also cause pupil dilation, muscle tension, and tremors. These effects are thought to be mediated by the activation of the sympathetic nervous system.
Advantages and Limitations for Lab Experiments
[(4-Methoxy-2,5-dimethylphenyl)methyl](methyl)amine has been used in laboratory experiments to study the effects of serotonin receptor agonists on behavior and brain function. Its high affinity for the 5-HT2A receptor makes it a useful tool for studying the role of this receptor in various physiological processes. However, its recreational use and potential for abuse limit its usefulness in research.
Future Directions
Future research on [(4-Methoxy-2,5-dimethylphenyl)methyl](methyl)amine could focus on its potential therapeutic uses, such as in the treatment of depression or anxiety disorders. It could also be used to study the role of the 5-HT2A receptor in various neurological and psychiatric disorders. Additionally, further research could be conducted on the synthesis and pharmacological properties of analogs of this compound to develop more selective and potent compounds.
Conclusion
This compound, or this compound, is a psychoactive drug that has been extensively studied for its scientific research applications. Its high affinity for the serotonin 5-HT2A receptor makes it a useful tool for studying the role of this receptor in various physiological processes. However, its recreational use and potential for abuse limit its usefulness in research. Future research could focus on its potential therapeutic uses and the development of more selective and potent analogs.
Scientific Research Applications
[(4-Methoxy-2,5-dimethylphenyl)methyl](methyl)amine has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic uses. It has been found to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition.
Properties
IUPAC Name |
1-(4-methoxy-2,5-dimethylphenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-6-11(13-4)9(2)5-10(8)7-12-3/h5-6,12H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKHZTBQGTVWPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate](/img/structure/B1407008.png)
![tert-Butyl [5-(3-nitrophenyl)tetrazol-2-yl]acetate](/img/structure/B1407009.png)
![Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate hydrochloride](/img/structure/B1407010.png)

![Ethyl 1-[(4-chlorophenyl)-cyano-methyl]piperidine-4-carboxylate](/img/structure/B1407012.png)
![3-[Bis(2-hydroxyethyl)amino]-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B1407014.png)
![Ethyl 3-[4-[3-chloro-5-(trifluoromethyl)-2-pyridyl]piperazin-1-yl]propanoate](/img/structure/B1407015.png)



![{[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B1407022.png)

![Ethyl 5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate](/img/structure/B1407029.png)

